molecular formula C17H18N4O B2976237 N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034285-62-4

N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2976237
CAS No.: 2034285-62-4
M. Wt: 294.358
InChI Key: TXMWSKZXEBOMGB-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a chemical compound with a unique structure that has garnered attention in scientific research. Its complex molecular framework makes it a valuable tool in the development of novel drugs and materials.

Properties

IUPAC Name

N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-17(20-14-6-7-14)13-9-21(10-13)16-8-15(18-11-19-16)12-4-2-1-3-5-12/h1-5,8,11,13-14H,6-7,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMWSKZXEBOMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrimidinyl core This can be achieved through a cyclization reaction involving appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or chromium-based oxidants can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as alkyl halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while substitution reactions can lead to the formation of various substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can be utilized as a tool to study biological processes and pathways. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-cyclopropyl-1-(6-methylpyrimidin-4-yl)azetidine-3-carboxamide

  • N-cyclopropyl-1-(6-ethylpyrimidin-4-yl)azetidine-3-carboxamide

  • N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Uniqueness: N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide stands out due to its unique structural features, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as a phosphodiesterase 10A (PDE10A) inhibitor. This article explores its biological activity, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique azetidine structure substituted with a cyclopropyl group and a phenylpyrimidine moiety. Its structural formula can be represented as follows:

N cyclopropyl 1 6 phenylpyrimidin 4 yl azetidine 3 carboxamide\text{N cyclopropyl 1 6 phenylpyrimidin 4 yl azetidine 3 carboxamide}

This configuration is crucial for its interaction with biological targets, particularly in the central nervous system (CNS).

This compound functions primarily as a selective inhibitor of PDE10A. This enzyme plays a significant role in the regulation of intracellular signaling pathways by hydrolyzing cyclic nucleotides such as cAMP and cGMP. Inhibition of PDE10A can lead to increased levels of these cyclic nucleotides, which are vital for various physiological processes, including neurotransmission and neuroprotection.

Pharmacological Effects

  • CNS Disorders : The compound has shown promise in preclinical studies for treating disorders such as schizophrenia and Huntington's disease due to its ability to enhance dopaminergic signaling in the brain.
  • Neuroprotective Effects : Research indicates that PDE10A inhibitors can protect against neuronal cell death, which is particularly relevant in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PDE10A with an IC50 value in the low nanomolar range. The compound's selectivity for PDE10A over other phosphodiesterases has been confirmed through various assays.

Compound Target Enzyme IC50 (nM) Selectivity
This compoundPDE10A~5High

Animal Models

Several studies have utilized animal models to assess the therapeutic potential of this compound:

  • Schizophrenia Model : In rodent models, administration of this compound resulted in improved cognitive function and reduced negative symptoms associated with schizophrenia.
  • Huntington's Disease Model : In models mimicking Huntington's disease, the compound demonstrated neuroprotective effects, reducing the progression of motor deficits and improving overall survival rates.

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